molecular formula C14H14N2O3 B1387196 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 319492-96-1

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B1387196
M. Wt: 258.27 g/mol
InChI Key: VOMVZTSGWMTRNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is available in various databases . The compound has a molecular weight of 258.27 g/mol.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those similar to 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, have been studied for their corrosion mitigation effects. For instance, certain quinoline derivatives have shown significant inhibition efficiency for mild steel in acidic media. This inhibition is attributed to the adsorption of inhibitor molecules on the metal surface, as demonstrated through various techniques like electrochemical impedance spectroscopy and potentiodynamic polarizations (Singh, Srivastava, & Quraishi, 2016).

Computational Study on Corrosion Inhibition

Further computational studies on similar quinoline derivatives have explored their adsorption and corrosion inhibition properties on iron. These studies employ quantum chemical calculations and molecular dynamics simulations to assess the relationship between corrosion inhibition and various reactivity descriptors, corroborating the experimental findings (Erdoğan et al., 2017).

Fluorescent Dye Applications

Some 3-aryl-6-methoxy-2-oxoquinoline derivatives, which are structurally related to the compound of interest, have been utilized as green fluorescent dyes. These compounds are synthesized from arylmalonates and exhibit high fluorescence and stability, making them potential candidates for applications in dyeing and bioimaging (Enoua, Uray, & Stadlbauer, 2012).

Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives

The synthesis of new derivatives of cinnoline and benzo[h]cinnoline, which include compounds related to 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, has been reported. These compounds are synthesized from various quinones and malononitrile, indicating their potential in creating novel organic compounds with various applications (Gomaa, 2003).

Inhibitors of Epidermal Growth Factor Receptor Kinase

Quinoline-3-carbonitrile derivatives have been synthesized and studied as inhibitors of the epidermal growth factor receptor (EGF-R) kinase. These compounds have shown effectiveness comparable to quinazoline-based inhibitors, suggesting potential applications in therapeutic agents targeting EGF-R overexpressing cell lines (Wissner et al., 2000).

Probe into Hydrolysis of Nitrile Moiety

A study on the hydrolysis of the nitrile moiety in similar quinoline derivatives has been conducted. This research provides insights into the chemical behavior of these compounds under various conditions, which is crucial for understanding their stability and reactivity in different environments (Basafa et al., 2021).

Antimicrobial Evaluation

Research into 6-methoxyquinoline-3-carbonitrile derivatives, structurally related to the compound , has demonstrated potential antimicrobial activity against a range of bacteria and fungi. This suggests possible applications of these compounds in developing new antimicrobial agents (Hagrs et al., 2015).

properties

IUPAC Name

6-methoxy-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(17)9(6-15)7-16-11/h4-5,7-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMVZTSGWMTRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652367
Record name 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

CAS RN

319492-96-1
Record name 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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